In Vivo Potency in Cardiac Norepinephrine Depletion: Reserpine Demonstrates 3-Fold Greater Potency than Rescinnamine and Syrosingopine
In a direct head-to-head comparison using the canine heart-lung preparation model, reserpine demonstrated approximately 3-fold greater potency in depleting cardiac norepinephrine stores compared to the structurally related alkaloids rescinnamine and syrosingopine, while deserpidine was approximately equipotent to reserpine [1]. The study employed a dose-response methodology where pretreatment with reserpine-type alkaloids produced a graded reduction in the rate-increasing effect of a challenging dose of 3 mg reserpine, serving as an indicator of norepinephrine depletion [1].
| Evidence Dimension | Relative potency for cardiac norepinephrine depletion |
|---|---|
| Target Compound Data | Reserpine: reference potency (set as 1.0 baseline) |
| Comparator Or Baseline | Deserpidine: equipotent (~1.0); Rescinnamine, raunescine, syrosingopine: ~0.33 (one-third potency); Isoraunescine: ~0.05 (one-twentieth potency) |
| Quantified Difference | Reserpine exhibits approximately 3-fold higher potency than rescinnamine/syrosingopine and ~20-fold higher potency than isoraunescine |
| Conditions | Canine heart-lung preparation; 24-hour pretreatment with test alkaloids; challenging dose of 3 mg reserpine; norepinephrine depletion measured via cardiac rate response |
Why This Matters
Researchers requiring robust and reliable monoamine depletion in cardiovascular or neuropharmacology studies cannot substitute rescinnamine or syrosingopine at equivalent doses without risking incomplete catecholamine depletion.
- [1] Liebman J, Muskus AJ, Waud DR. The depletion of norepinephrine stores in the heart of the dog by reserpine-type alkaloids. Journal of Pharmacology and Experimental Therapeutics. 1962;136(1):75-79. View Source
